N,N-dimethyl-2-{[1-(4-methylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N,N-dimethyl-2-{[1-(4-methylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a thieno[3,4-d]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-{[1-(4-methylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetamide involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-{[1-(4-methylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-2-{[1-(4-methylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific molecular pathways
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-{[1-(4-methylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: Shares a similar core structure but differs in the substitution pattern.
2-[(RS)-(4-Methylphenyl)phenylmethoxy]-N,N-dimethylethanamine hydrochloride: Another compound with a related structure, used in different applications.
Uniqueness
N,N-dimethyl-2-{[1-(4-methylphenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl]sulfanyl}acetamide stands out due to its unique thieno[3,4-d]imidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H21N3O3S2 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-[[3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H21N3O3S2/c1-11-4-6-12(7-5-11)19-14-10-24(21,22)9-13(14)17-16(19)23-8-15(20)18(2)3/h4-7,13-14H,8-10H2,1-3H3 |
InChI Key |
BXCWPYQCTBCPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCC(=O)N(C)C |
Origin of Product |
United States |
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